molecular formula C22H17FN4O4 B2795683 ethyl 6-(4-fluorobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate CAS No. 534565-46-3

ethyl 6-(4-fluorobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B2795683
CAS No.: 534565-46-3
M. Wt: 420.4
InChI Key: FWVPBAANHOPYJM-PLRJNAJWSA-N
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Description

(Z)-ethyl 2-((4-fluorobenzoyl)imino)-1-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a fluorobenzoyl group, a dihydropyrido[1,2-a:2’,3’-d]pyrimidine core, and an ethyl ester group

Preparation Methods

The synthesis of (Z)-ethyl 2-((4-fluorobenzoyl)imino)-1-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the dihydropyrido[1,2-a2’,3’-d]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the fluorobenzoyl group: This is achieved through a nucleophilic substitution reaction, where a fluorobenzoyl chloride reacts with the intermediate compound.

    Formation of the imino group: This step involves the reaction of the intermediate with an appropriate amine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

(Z)-ethyl 2-((4-fluorobenzoyl)imino)-1-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoyl group, where nucleophiles such as amines or thiols can replace the fluorine atom.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Mechanism of Action

The mechanism of action of (Z)-ethyl 2-((4-fluorobenzoyl)imino)-1-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites and preventing their activity . This inhibition disrupts the cell cycle and induces apoptosis in cancer cells. Additionally, the compound’s unique structure allows it to interact with various proteins and receptors, modulating their functions and pathways.

Comparison with Similar Compounds

(Z)-ethyl 2-((4-fluorobenzoyl)imino)-1-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate can be compared with other pyrimidine derivatives, such as:

The uniqueness of (Z)-ethyl 2-((4-fluorobenzoyl)imino)-1-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate lies in its specific structure, which imparts distinct electronic and biological properties, making it a valuable compound for various research applications.

Biological Activity

Ethyl 6-(4-fluorobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound belonging to the class of triazine derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, particularly in anticancer and antimicrobial applications.

Structural Characteristics

The compound features a triazine core structure which is known for its ability to interact with various biological targets. The presence of the 4-fluorobenzoyl group enhances its lipophilicity and may influence its interaction with cellular membranes and proteins.

Anticancer Properties

Research indicates that triazine derivatives exhibit significant anticancer activity. For instance, studies have shown that various triazine compounds can inhibit cell proliferation in different cancer cell lines:

CompoundCell LineIC50 (µM)
Compound AMDA-MB-231 (Breast Cancer)15.83
Compound BHeLa (Cervical Cancer)2.21
Compound CHepG2 (Liver Cancer)12.21

These values suggest that this compound may exhibit similar or superior activity against specific cancer types due to its structural features that facilitate interactions with key molecular targets involved in cancer progression .

The mechanism by which triazine derivatives exert their anticancer effects often involves the inhibition of topoisomerases and other enzymes critical for DNA replication and repair. For example, compounds with a triazine scaffold have been shown to bind effectively to the active sites of these enzymes, leading to increased DNA damage and apoptosis in cancer cells .

Antimicrobial Activity

In addition to anticancer properties, some studies suggest that triazine derivatives possess antimicrobial activity. The compound's structure allows it to interact with microbial cell membranes or specific enzymatic pathways essential for microbial survival:

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli0.28 µM
Pseudomonas aeruginosa0.64 µM

These findings indicate potential applications in treating infections caused by resistant strains of bacteria .

Case Studies

  • Antitumor Activity : A recent study evaluated a series of triazine derivatives for their cytotoxic effects on various cancer cell lines. The derivative bearing the ethyl 6-(4-fluorobenzoyl)imino group showed promising results comparable to established chemotherapeutic agents .
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of triazine compounds against several bacterial strains. The results demonstrated that certain derivatives exhibited significant inhibitory effects at low concentrations, suggesting their potential as novel antimicrobial agents .

Properties

IUPAC Name

ethyl 6-(4-fluorobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN4O4/c1-3-31-22(30)16-12-15-18(24-17-6-4-5-11-27(17)21(15)29)26(2)19(16)25-20(28)13-7-9-14(23)10-8-13/h4-12H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWVPBAANHOPYJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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